molecular formula C14H15N3O2S B2415163 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 489401-12-9

9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2415163
CAS RN: 489401-12-9
M. Wt: 289.35
InChI Key: VMBSDWQLZDNPDS-UHFFFAOYSA-N
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Description

Heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .


Synthesis Analysis

Anupama et al. synthesized a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) and screened their in vitro antimicrobial activity against bacterial and fungal strains .


Molecular Structure Analysis

The molecular structure of similar compounds has been described in the literature . For example, the linear formula of a similar compound, 4-METHYL-N- (2-METHYL-1-OXO-THIOMORPHOLIN-4-YL)-BENZENESULFONAMIDE, is C12H18N2O3S2 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 5-Substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine were synthesized by interaction of 4- oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonylhydrazide with some aldehydes to give the corresponding Schiff-bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described. For example, the molecular weight of a similar compound, 4-METHYL-N- (2-METHYL-1-OXO-THIOMORPHOLIN-4-YL)-BENZENESULFONAMIDE, is 302.417 .

Scientific Research Applications

Biological Activities and Synthesis

9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and its derivatives have been found to exhibit a wide range of biological activities. This includes antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties (Harutyunyan, 2016). The compound has also been involved in the synthesis of diastereomeric tetraazapentaphene derivatives through acid-catalyzed [4+2] cycloaddition reactions (Noguchi, Mizukoshi, & Nishimura, 1997).

Analgesic Properties

Research has been conducted on the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which have demonstrated analgesic properties. These studies suggest potential applications in pain management (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

Antiallergic Activities

Compounds derived from 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde have shown significant antiallergic activities. Specific modifications to the pyridopyrimidine ring enhanced these properties, leading to potential applications in allergy treatment (Hermecz et al., 1983; Hermecz et al., 1984).

Potential for HIV-1 Integrase Inhibition

A study focused on synthesizing a class of HIV-1 integrase inhibitors using a derivative of 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, indicating its potential application in HIV treatment (Kinzel et al., 2007).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, interest in coumarins and 1-aza coumarins as antibiotics is due to recent observations that these compounds are potent inhibitors of bacterial DNA gyrase .

properties

IUPAC Name

9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-3-2-4-17-12(10)15-13(11(9-18)14(17)19)16-5-7-20-8-6-16/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBSDWQLZDNPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321445
Record name 9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

CAS RN

489401-12-9
Record name 9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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